methyl 2-(4,8-dimethyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate
Overview
Description
Methyl 2-(4,8-dimethyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a chromen-3-yl core with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,8-dimethyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides to form the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact . The process may also include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,8-dimethyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(4,8-dimethyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of perfumes and fabric conditioners due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-(4,8-dimethyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate
- 4-Methylumbelliferyl acetate
Uniqueness
Methyl 2-(4,8-dimethyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate is unique due to its specific functional groups and structural configuration. The presence of the (E)-3-phenyl-2-propenyl group imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-15-18-11-12-20(27-13-7-10-17-8-5-4-6-9-17)16(2)22(18)28-23(25)19(15)14-21(24)26-3/h4-12H,13-14H2,1-3H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAKSKQBRQFTFM-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=CC3=CC=CC=C3)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC/C=C/C3=CC=CC=C3)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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